Hexanoic-6,6,6-d3 acid

Catalog No.
S763478
CAS No.
55320-69-9
M.F
C6H12O2
M. Wt
119.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic-6,6,6-d3 acid

CAS Number

55320-69-9

Product Name

Hexanoic-6,6,6-d3 acid

IUPAC Name

6,6,6-trideuteriohexanoic acid

Molecular Formula

C6H12O2

Molecular Weight

119.18 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3

InChI Key

FUZZWVXGSFPDMH-FIBGUPNXSA-N

SMILES

CCCCCC(=O)O

Synonyms

1-Hexanoic-d3 Acid; 1-Pentane-d3-carboxylic Acid; Butyl-d3-acetic Acid; Caproic-d3 Acid; Capronic-d3 Acid; Hexoic-d3 Acid; Hexylic-d3 Acid; NSC 35598-d3; NSC 8266-d3; Pentylformic-d3 Acid; n-Caproic-d3 Acid; n-Hexanoic-d3 Acid; n-Hexoic-d3 Acid; n-He

Canonical SMILES

CCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)O

Isotope Tracer Studies

Caproic acid-6,6,6-d3 serves as a valuable tool in isotope tracer studies, enabling researchers to track the fate and behavior of molecules within complex systems. The presence of deuterium, a stable isotope of hydrogen with a slightly heavier mass, allows scientists to distinguish the labeled molecule from its unlabeled counterparts through techniques like mass spectrometry . This distinction helps them monitor the movement, metabolism, and interactions of the labeled molecule within a biological system, an environmental sample, or a chemical reaction.

For instance, researchers might use caproic acid-6,6,6-d3 to investigate the uptake and utilization of fatty acids by cells, track the degradation of organic matter in soil, or study the metabolism of drugs in the body. By comparing the behavior of the labeled molecule with its unlabeled counterpart, scientists gain valuable insights into the system under study.

Internal Standard in Analytical Chemistry

Caproic acid-6,6,6-d3 is also employed as an internal standard in analytical chemistry, particularly in chromatography and mass spectrometry . An internal standard is a known compound added to a sample in a constant amount. It helps to account for variations in instrument performance, sample preparation, and other factors that might affect the measurement of the target analytes.

Hexanoic-6,6,6-d3 acid, also known as hexanoic acid-6,6,6-d3, is a deuterated form of hexanoic acid. Its chemical formula is C₆H₁₂O₂, and it has a CAS number of 55320-69-9. This compound is characterized by the substitution of three hydrogen atoms with deuterium at the sixth carbon position, which enhances its utility in various analytical applications. Hexanoic-6,6,6-d3 acid appears as a colorless oily liquid with a distinctive fatty and cheesy odor .

Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Can be reduced to hexanol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield shorter-chain fatty acids.

These reactions are fundamental in organic synthesis and analytical chemistry, particularly in the preparation of labeled compounds for tracing studies .

The synthesis of hexanoic-6,6,6-d3 acid typically involves:

  • Deuteration of Hexanoic Acid: This can be achieved through the use of deuterated solvents or reagents during the reaction process.
  • Chemical Modification: Starting from hexanoic acid, specific reactions can introduce deuterium at the desired positions.

The precise methods may vary based on laboratory capabilities and the desired purity of the final product .

Hexanoic-6,6,6-d3 acid finds applications in various fields:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.
  • Biochemical Research: Serves as a tracer in metabolic studies to track lipid metabolism.
  • Pharmaceuticals: Potentially useful in drug formulation and testing due to its defined structure and properties .

Interaction studies involving hexanoic-6,6,6-d3 acid focus on its behavior in biological systems and its interactions with enzymes or cellular components. These studies help elucidate metabolic pathways and the compound's role in lipid metabolism. The deuterated nature allows for precise tracking in complex biological matrices .

Hexanoic-6,6,6-d3 acid shares similarities with several other fatty acids but is unique due to its deuterated structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Hexanoic AcidC₆H₁₂O₂Non-deuterated version; widely studied
Octanoic AcidC₈H₁₆O₂Longer carbon chain; used in food flavoring
Butyric AcidC₄H₈O₂Shorter chain; known for strong odor
Decanoic AcidC₁₀H₂₀O₂Longer chain; used in biodiesel production

Hexanoic-6,6,6-d3 acid's unique isotopic labeling provides advantages in research applications that require precise tracking of metabolic processes compared to these similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

119.102559859 g/mol

Monoisotopic Mass

119.102559859 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Caproic acid-6,6,6-d3

Dates

Modify: 2023-08-15

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